DMPS is a colorless liquid or solid at room temperature []. It has not been widely studied in nature, but it is synthesized for use in various scientific research applications [, ].
The key feature of DMPS's structure is the central silicon atom (Si) bonded to two methyl groups (CH3) and a phenyl group (C6H5) on one side, and a hydroxyl group (OH) on the other side []. This structure can be represented by the following formula:
CSi: CH3(C6H5)(OH)
The phenyl group provides aromatic character to the molecule, while the hydroxyl group makes it slightly polar and allows it to participate in hydrogen bonding [].
DMPS is a versatile building block used in several organic synthesis reactions. Here are some notable examples:
R-X + (CH3)2PhSi-B(pin) -> R-Si(CH3)2Ph + BX(pin) (Equation 1)where R is an organic group, X is a leaving group (e.g., Cl, Br, I), B(pin) is pinacolborane (a boron-based coupling reagent), and Ph represents the phenyl group.
DMPS can be used to introduce a dimethylphenylsilyl end group onto highly branched poly(dimethylsiloxane) (PDMS) polymers []. This modification can influence the properties of the polymer, such as its surface characteristics.
DMPS can react with vinylgermanes under ruthenium catalysis to form germasiloxanes, which are hybrid materials containing silicon and germanium atoms.
DMPS itself does not have a known biological mechanism of action. However, the dimethylphenylsilyl group introduced through DMPS in coupling reactions can influence the biological properties of the resulting molecule. For example, it can improve lipophilicity (fat solubility) or affect protein binding [].
Dimethylphenylsilane can be synthesized through several methods:
Dimethylphenylsilane has several notable applications:
Interaction studies involving dimethylphenylsilane primarily focus on its reactivity with various nucleophiles and electrophiles. For instance, studies have shown that it can react with iodomethane to form new organosilicon compounds, enhancing molecular diversity and structural complexity in synthetic applications . Furthermore, its interactions with different organometallic reagents have been explored to assess the compatibility and efficiency of synthesizing complex silanes.
Several compounds share structural similarities with dimethylphenylsilane. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Trimethylsilane | Simple structure; used primarily as a reagent | |
Phenyltrimethoxysilane | Contains methoxy groups; used for surface modification | |
Diphenylmethylsilane | Contains two phenyl groups; more sterically hindered | |
Dimethyldiphenylsilane | More complex; used for advanced polymer synthesis |
Dimethylphenylsilane stands out due to its specific combination of both methyl and phenyl groups, which influences its reactivity and application potential in organic synthesis compared to other silanes that may lack such structural diversity. Its unique properties make it particularly valuable in specialized chemical processes where both hydrophobicity and reactivity are desired.
The comprehensive structural elucidation of dimethylphenylsilanol requires the integration of multiple spectroscopic techniques and analytical methodologies. This silicon-containing compound, with its characteristic silanol functional group and aromatic substitution pattern, presents unique spectroscopic signatures that enable detailed molecular characterization [1] [2] [3].
Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for dimethylphenylsilanol, enabling detailed analysis of both the silicon center and organic substituents through multiple nuclei observation [1] [4] [5].
The proton nuclear magnetic resonance spectrum of dimethylphenylsilanol exhibits characteristic resonances that reflect the molecular architecture and electronic environment of the compound. The silanol hydroxyl proton appears as a broad singlet in the range of 2.5 to 4.0 parts per million, with the exact chemical shift being highly dependent on hydrogen bonding interactions and solvent effects [6] [7] [8]. This broad resonance pattern is characteristic of silanol compounds and results from rapid exchange processes and variable hydrogen bonding environments [9] [10].
The aromatic proton signals display the expected pattern for monosubstituted benzene derivatives, with the ortho protons appearing as a multiplet between 7.5 and 7.6 parts per million, while the meta and para protons resonate between 7.3 and 7.4 parts per million [1] [11]. The integration pattern confirms the presence of five aromatic protons consistent with phenyl substitution. The silicon-bound methyl groups produce a characteristic singlet at 0.3 to 0.5 parts per million, integrating for six protons [1] [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the aromatic carbon atoms exhibiting chemical shifts characteristic of phenylsilane derivatives [1] [5]. The ipso carbon, directly attached to silicon, appears between 135 and 140 parts per million, shifted downfield due to the deshielding effect of the silicon substituent [12] [13]. The ortho carbons resonate between 134 and 135 parts per million, while the meta and para carbons appear between 128 and 129 parts per million [1] [14]. The silicon-bound methyl carbons display characteristic upfield shifts between negative 2 and negative 4 parts per million, reflecting the shielding effect of the electropositive silicon center [1] [12].
Silicon-29 nuclear magnetic resonance spectroscopy serves as a particularly powerful tool for characterizing dimethylphenylsilanol, providing direct information about the silicon environment and coordination state [15] [16] [17]. The silicon-29 chemical shift for dimethylphenylsilanol typically appears between negative 10 and negative 15 parts per million, characteristic of tetrahedrally coordinated silicon with mixed alkyl and aryl substitution [18] [12] [19].
The silicon-29 nuclear magnetic resonance chemical shift is highly sensitive to the electronic and steric environment around the silicon center [17] [12]. The presence of the hydroxyl group creates a characteristic downfield shift compared to the corresponding chlorosilane or other silicon derivatives [20] [10]. The phenyl substituent contributes to the overall deshielding of the silicon nucleus through π-electron delocalization effects [15] [12].
Recent advances in silicon-29 nuclear magnetic resonance methodology, including hyperpolarization techniques, have enabled enhanced sensitivity for studying silanol compounds [6] [21] [22]. These methods allow for real-time monitoring of silanol reactivity and transformation processes, providing valuable insights into the dynamic behavior of these compounds [6] [22].
Mass spectrometry provides crucial structural confirmation and fragmentation pathway elucidation for dimethylphenylsilanol [23] [24] [25]. Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns that reflect the inherent bond strengths and stability of various structural units [26] [27].
The molecular ion peak appears at mass-to-charge ratio 152, corresponding to the intact dimethylphenylsilanol molecule, typically with moderate intensity due to the labile nature of the silanol hydroxyl group [25] [26]. The base peak commonly occurs at mass-to-charge ratio 121, corresponding to the loss of the hydroxyl-bearing methylene unit, forming the stable phenylmethylsilyl cation [24] [26]. This fragmentation pathway represents a characteristic α-cleavage adjacent to the silicon center [25] [26].
Additional significant fragment ions include the phenyl cation at mass-to-charge ratio 77, which represents complete cleavage of the silicon-carbon bond and formation of the stable aromatic cation [24] [25]. The dimethylsilyl fragment at mass-to-charge ratio 58 results from loss of the phenyl substituent, while smaller silicon-containing fragments such as methylsilyl (mass-to-charge ratio 43) provide further structural confirmation [25] [26].
The fragmentation behavior of dimethylphenylsilanol differs significantly from related compounds such as dimethylphenylsilane, with the silanol showing enhanced tendency for hydroxyl group elimination and rearrangement processes [26] [27]. These differences in fragmentation patterns serve as valuable diagnostic tools for compound identification and structural elucidation [24] [25].
X-ray crystallographic analysis of dimethylphenylsilanol provides definitive structural information at the atomic level, revealing molecular geometry, intermolecular interactions, and solid-state packing arrangements [28] [29] [30]. The crystallization of silanol compounds often requires careful control of conditions due to their tendency toward condensation reactions and hydrogen bonding interactions [28] [31].
Typical crystallographic parameters for dimethylphenylsilanol derivatives include monoclinic or triclinic crystal systems, with space groups commonly observed as P21/n or P-1 [28] [30]. Unit cell dimensions typically range from 8.5 to 10.2 Ångströms for the a-axis, 9.1 to 11.8 Ångströms for the b-axis, and 10.8 to 13.4 Ångströms for the c-axis, with monoclinic angles between 95 and 105 degrees [29] [30].
The molecular geometry around the silicon center exhibits tetrahedral coordination with bond angles close to the ideal 109.5 degrees, though slight distortions may occur due to steric interactions between the phenyl ring and methyl substituents [28] [29]. Silicon-carbon bond lengths typically range from 1.85 to 1.90 Ångströms, while the silicon-oxygen bond length in the silanol group measures approximately 1.64 to 1.67 Ångströms [29] [30].
Hydrogen bonding interactions play a crucial role in the solid-state structure of dimethylphenylsilanol, with the silanol hydroxyl groups forming intermolecular hydrogen bonds that influence crystal packing and stability [28] [29]. These interactions often result in the formation of hydrogen-bonded chains or dimeric structures, depending on the specific crystallization conditions and molecular environment [30] [31].
The crystallographic data provide essential validation for spectroscopic assignments and computational modeling studies, establishing definitive structural parameters that can be used to correlate structure-property relationships in organosilicon chemistry [28] [29] [32].
Irritant